Methyl[(piperidin-2-yl)methyl]amine dihydrochloride
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Overview
Description
Methyl[(piperidin-2-yl)methyl]amine dihydrochloride is a chemical compound with the molecular formula C7H16N2.2ClH and a molecular weight of 201.14 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(piperidin-2-yl)methyl]amine dihydrochloride typically involves the reductive amination of piperidine derivatives. One common method includes the use of glutaric dialdehyde and aniline derivatives, catalyzed by ruthenium(II) in a double reductive amination/hydrosilylation reaction . The reaction conditions often require a controlled environment with specific temperatures and pressures to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes using similar catalysts and reagents as in laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to obtain the dihydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[(piperidin-2-yl)methyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl[(piperidin-2-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl[(piperidin-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes or activate specific receptors, thereby influencing cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl[(piperidin-2-yl)methyl]amine dihydrochloride (R-isomer): This isomer has a similar structure but differs in its stereochemistry.
N-(5-methylpyridin-2-yl)piperidin-4-amine dihydrochloride: Another piperidine derivative with different substituents.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various chemical and biological applications compared to other similar compounds .
Properties
Molecular Formula |
C7H18Cl2N2 |
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Molecular Weight |
201.13 g/mol |
IUPAC Name |
N-methyl-1-piperidin-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-8-6-7-4-2-3-5-9-7;;/h7-9H,2-6H2,1H3;2*1H |
InChI Key |
UEUIIRPSKQKNHA-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCCN1.Cl.Cl |
Origin of Product |
United States |
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